1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a 6-methylpyridazinyl group and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactionsThe phenylpropanone moiety is then attached via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
- 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline
Uniqueness
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H22N4O/c1-15-7-9-17(20-19-15)21-11-13-22(14-12-21)18(23)10-8-16-5-3-2-4-6-16/h2-7,9H,8,10-14H2,1H3 |
InChI Key |
CCGQUGUKEJVPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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